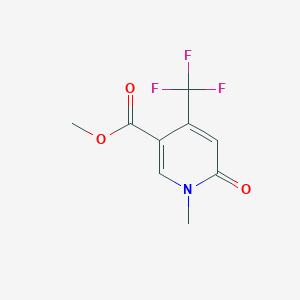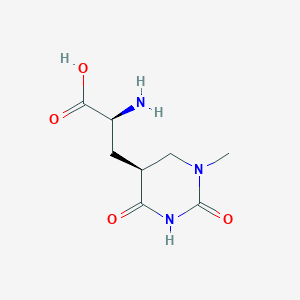
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid is a chiral amino acid derivative This compound is of significant interest due to its unique structure, which includes both an amino group and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine as the nucleophile.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Cyclization: Utilizing industrial reactors to carry out the cyclization reaction efficiently.
Automated Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Biochemistry: Used in the study of enzyme-substrate interactions due to its unique structure.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of various chemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)pentanoic acid: Another similar compound with a longer side chain.
Uniqueness
The uniqueness of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid lies in its specific stereochemistry and the presence of both an amino group and a pyrimidine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13N3O4 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(5S)-1-methyl-2,4-dioxo-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O4/c1-11-3-4(2-5(9)7(13)14)6(12)10-8(11)15/h4-5H,2-3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-,5-/m0/s1 |
InChIキー |
KYQJAXQLSVYZBQ-WHFBIAKZSA-N |
異性体SMILES |
CN1C[C@@H](C(=O)NC1=O)C[C@@H](C(=O)O)N |
正規SMILES |
CN1CC(C(=O)NC1=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
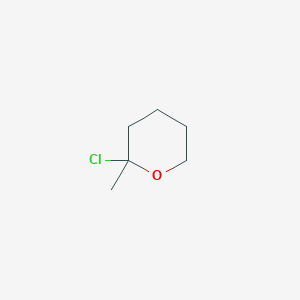
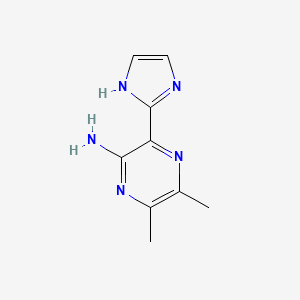
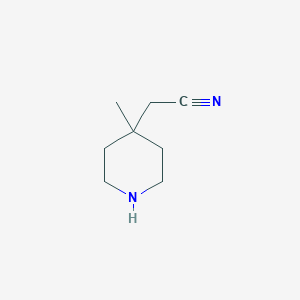
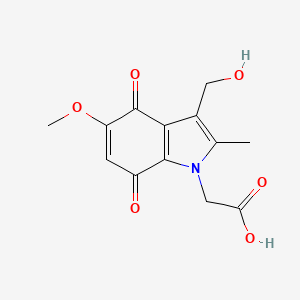
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
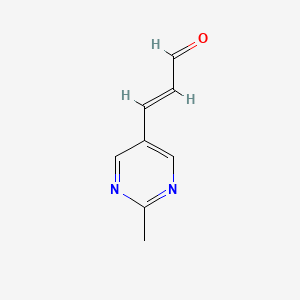
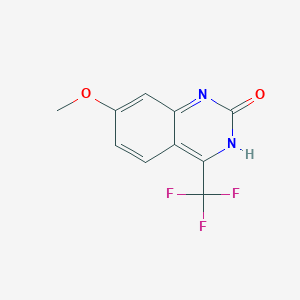
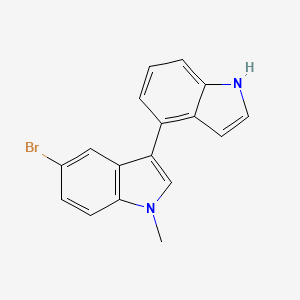
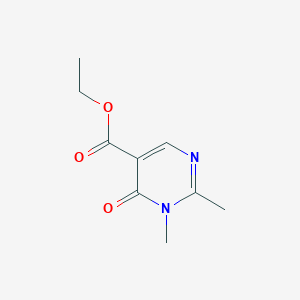
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

